Differential Virucidal Activity Against FMDV: Co-Treatment Selectivity Versus In-Class Comparators
NSC79451 demonstrated a unique mode-of-action signature among seven hit compounds from the NCI diversity library screened against FMDV. In cell-based assays on BHK-21 cells, NSC79451 exhibited an EC50 of 1.56 ± 0.03 µM exclusively in the co-treatment (virucidal) assay, while it was completely inactive (I) in both post-entry and pre-treatment assay formats [1]. In contrast, the two lead compounds NSC116640 and NSC332670 were active across multiple assay modes: NSC116640 showed EC50 values of 5.74 ± 0.23 µM (co-treatment), 2.88 ± 0.17 µM (post-entry), and 7.27 ± 0.86 µM (pre-treatment); NSC332670 showed EC50 values of 2.04 ± 0.02 µM (co-treatment), 5.92 ± 0.20 µM (post-entry), and 7.18 ± 0.98 µM (pre-treatment) [1]. This stark selectivity—potent virucidal action without any intracellular post-entry activity—is not observed for any other hit in the panel, suggesting a distinct mechanistic profile that may translate into a differentiated therapeutic window [1].
| Evidence Dimension | Antiviral activity mode selectivity across different assay formats |
|---|---|
| Target Compound Data | NSC79451: EC50 (Co-Treatment) = 1.56 ± 0.03 µM; Post-Entry = Inactive; Pre-Treatment = Inactive; CC50 = 32.79 ± 0.3 µM |
| Comparator Or Baseline | NSC116640: EC50 (Co) = 5.74 ± 0.23 µM, Post-Entry = 2.88 ± 0.17 µM, Pre = 7.27 ± 0.86 µM, CC50 = 210.70 ± 0.17 µM. NSC332670: EC50 (Co) = 2.04 ± 0.02 µM, Post-Entry = 5.92 ± 0.20 µM, Pre = 7.18 ± 0.98 µM, CC50 = 65.82 ± 0.06 µM. |
| Quantified Difference | NSC79451 is the only compound with exclusive co-treatment activity and no post-entry or pre-entry activity, a qualitative mechanistic differentiation. Its EC50 (1.56 µM) is 3.7-fold more potent than NSC116640 and 1.3-fold more potent than NSC332670 in the co-treatment assay. |
| Conditions | FMDV-infected BHK-21 cells; compound treatment and virus infection simultaneous for co-treatment assay; immunoperoxidase monolayer assay (IPMA) readout. |
Why This Matters
For researchers seeking a tool compound with pure virucidal activity uncoupled from intracellular protease inhibition, NSC79451 offers a unique selectivity profile not found in better-characterized analogs, enabling mechanistic deconvolution of antiviral mechanisms.
- [1] Songserm, P., et al. (2023). Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays. Viruses, 15(9), 1887. Table 2 and Section 3.2. https://doi.org/10.3390/v15091887 View Source
